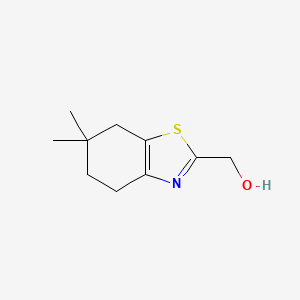
(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol: is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by a benzothiazole ring system with a methanol group attached to the second carbon atom. The presence of the dimethyl groups at the 6th position and the tetrahydro structure adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by reduction and cyclization to form the benzothiazole ring. The methanol group can be introduced through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzothiazole ring or the methanol group, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated benzothiazoles, alkylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one
- 3,6-Dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
Uniqueness:
- The presence of the benzothiazole ring and the methanol group distinguishes (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol from other similar compounds.
- The specific substitution pattern and functional groups contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c1-10(2)4-3-7-8(5-10)13-9(6-12)11-7/h12H,3-6H2,1-2H3 |
InChI Key |
UKBIPTGYBYOBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)SC(=N2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


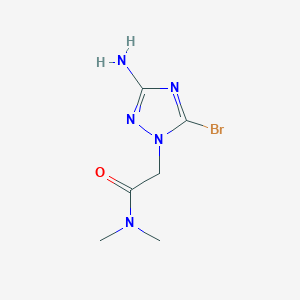

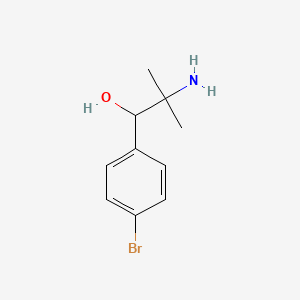
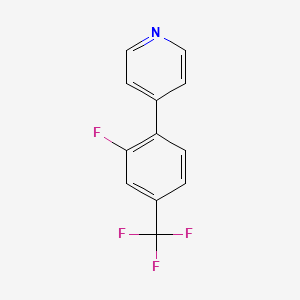
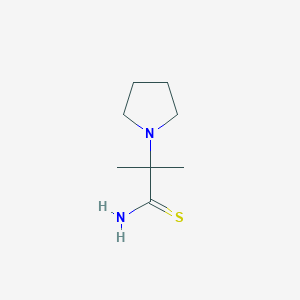

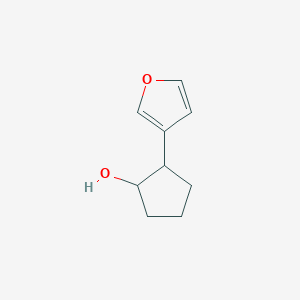
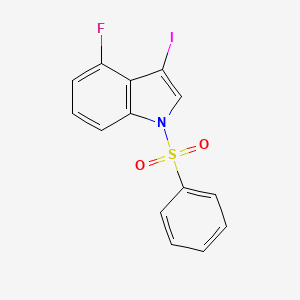
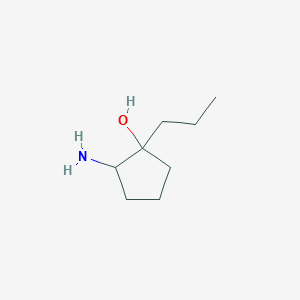
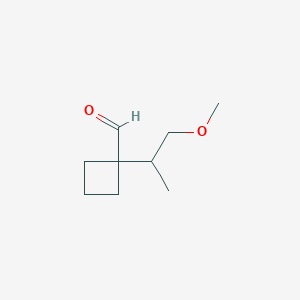
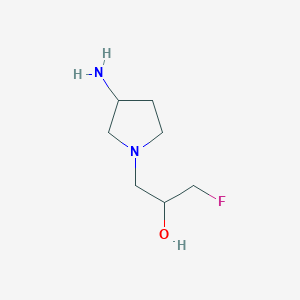
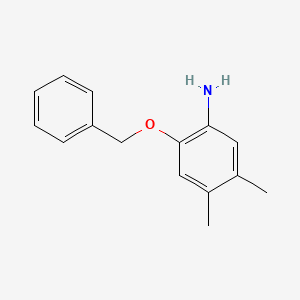
![[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B13313092.png)

